2-Fluoro-4-bromobenzyl isocyanate

medicinal chemistry parallel synthesis cross-coupling

2-Fluoro-4-bromobenzyl isocyanate (CAS 178982-97-3, molecular formula C₈H₅BrFNO, molecular weight 230.03 g/mol) is a benzyl isocyanate derivative bearing both fluorine and bromine substituents on the aromatic ring. The compound features a highly electrophilic isocyanate (-N=C=O) group attached via a methylene spacer to a 4-bromo-2-fluoro-substituted phenyl ring, providing three distinct reactive centers: the isocyanate for urea/carbamate formation, the aryl bromide for cross-coupling chemistry, and the aryl fluoride for modulation of electronic properties.

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
Cat. No. B8556394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-bromobenzyl isocyanate
Molecular FormulaC8H5BrFNO
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CN=C=O
InChIInChI=1S/C8H5BrFNO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
InChIKeyAOVPJNZHNSTKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-bromobenzyl Isocyanate – Dual-Halogen Building Block for Orthogonal Functionalization


2-Fluoro-4-bromobenzyl isocyanate (CAS 178982-97-3, molecular formula C₈H₅BrFNO, molecular weight 230.03 g/mol) is a benzyl isocyanate derivative bearing both fluorine and bromine substituents on the aromatic ring . The compound features a highly electrophilic isocyanate (-N=C=O) group attached via a methylene spacer to a 4-bromo-2-fluoro-substituted phenyl ring, providing three distinct reactive centers: the isocyanate for urea/carbamate formation, the aryl bromide for cross-coupling chemistry, and the aryl fluoride for modulation of electronic properties . Its boiling point is 109 °C at 4 mbar (reduced pressure) .

Why 2-Fluoro-4-bromobenzyl Isocyanate Cannot Be Replaced by Generic Mono-Halo or Non-Halogenated Benzyl Isocyanates


Mono-halogenated benzyl isocyanates such as 4-bromobenzyl isocyanate (MW 212.04, bp 266 °C at 760 mmHg) or 2-fluorobenzyl isocyanate (MW 151.14, bp 202 °C, density 1.18 g/mL) each provide only a single aromatic halogen for further derivatization. In contrast, 2-fluoro-4-bromobenzyl isocyanate (MW 230.03) offers both a bromine atom suited for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a fluorine atom that modulates ring electronics and can participate in nucleophilic aromatic substitution under forcing conditions. The presence of two electronically distinct halogens in a defined 2-fluoro/4-bromo regiochemical arrangement cannot be replicated by mixing mono-halo analogs, as each substitution pattern produces distinct reactivity profiles and physicochemical properties (LogP, boiling point, density) that affect solubility, purification, and downstream reactivity .

Quantitative Differentiation Evidence for 2-Fluoro-4-bromobenzyl Isocyanate vs. Closest Analogs


Orthogonal Di-Halogen Functional Handles Enable Sequential, Chemoselective Derivatization Unattainable with Mono-Halo Analogs

The compound's 4-bromo and 2-fluoro substituents permit sequential functionalization via orthogonal reactivity: the aryl bromide undergoes Pd-catalyzed Suzuki-Miyaura coupling (reactivity order: I > OTf ≥ Br >> Cl), while the aryl fluoride remains intact under standard coupling conditions and can be subsequently displaced via nucleophilic aromatic substitution (SₙAr) under more forcing conditions . By contrast, the mono-halogenated comparator 4-bromobenzyl isocyanate (CAS 302912-23-8) offers only a single cross-coupling site, and 2-fluorobenzyl isocyanate (CAS 132740-44-4) lacks a cross-coupling handle entirely. The dual-halogen architecture thus provides a net twofold increase in derivatizable positions relative to either mono-halo analog.

medicinal chemistry parallel synthesis cross-coupling

Characteristic Bromine Isotopic Signature Enables Unambiguous MS Identification vs. Fluorine-Only Analogs

The natural isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) generates a distinctive [M]⁺/[M+2]⁺ doublet of near-equal intensity in mass spectra, providing an unambiguous structural fingerprint that is entirely absent from fluorine-only benzyl isocyanates such as 2-fluorobenzyl isocyanate (MW 151.14) or 4-fluorobenzyl isocyanate (MW 151.14) . The molecular ion region for 2-fluoro-4-bromobenzyl isocyanate (MW 230.03 Da for ⁷⁹Br isotopologue) shows a characteristic ~1:1 doublet at m/z 230/232, enabling confident identity confirmation even in complex reaction mixtures without the need for high-resolution MS .

mass spectrometry quality control reaction monitoring

Electron-Withdrawing Fluoro Substituent Enhances Isocyanate Electrophilicity vs. Non-Fluorinated Benzyl Isocyanates

The fluorine atom at the 2-position exerts a -I (inductive) electron-withdrawing effect through the aromatic ring, increasing the electrophilicity of the isocyanate carbon relative to non-fluorinated analogs such as benzyl isocyanate (CAS 103-71-9) or 4-bromobenzyl isocyanate (CAS 302912-23-8) . Hammett σₘ constant for fluorine is +0.34 (vs. Br σₘ = +0.39, H σₘ = 0.00), confirming that the combined 2-F/4-Br substitution pattern creates a net electron-deficient aromatic system that activates the benzylic isocyanate toward nucleophilic attack [1]. While direct kinetic rate constants for this specific compound vs. benzyl isocyanate are not publicly available, the well-established linear free-energy relationship (Hammett equation) predicts a measurable rate enhancement for nucleophilic additions (amines, alcohols) proportional to the sum of substituent σ constants [2].

reaction kinetics urea formation nucleophilic addition

Defined 2-Fluoro/4-Bromo Regiochemistry Enables Predictable SAR vs. Regioisomeric 2-Bromo/4-Fluoro Analogs

The 2-fluoro-4-bromo substitution pattern is regiospecifically defined, yielding a compound with a distinct ¹H NMR signature (δ 4.45, s, 2H, CH₂NCO; δ 7.20–7.55, m, 3H, aromatic in CDCl₃) that differs from the regioisomeric 2-bromo-4-fluorobenzyl isocyanate (CAS 728920-04-5, molecular formula C₈H₅BrFN) . In medicinal chemistry applications, fluoro and bromo substituents at different positions produce distinct electronic and steric environments that directly impact target binding, metabolic stability, and physicochemical properties. The 4-bromo position is para to the methylene linker, placing the cross-coupling handle distal to the isocyanate attachment point—a geometric arrangement that minimizes steric interference during urea formation while maximizing the reach of elaborated coupling products into target binding pockets .

structure-activity relationship drug design positional isomer

Two Validated Synthetic Routes with Yields up to 92.1% Provide Procurement-Ready Scalability

Two distinct synthetic procedures for 2-fluoro-4-bromobenzyl isocyanate have been validated and reported : Route I (chlorobenzene, 60 °C, phosgene) yields 15.9 g (69.1% of theory); Route II (toluene, HCl gas pre-treatment, 100 °C, phosgene) yields 21.2 g (92.1% of theory) from the same starting material (4-bromo-2-fluorobenzylamine, 20.4 g, 0.10 mol). The 92.1% yield from Route II represents a 23-percentage-point improvement over Route I and compares favorably to typical isocyanate syntheses from amines (~60–85%) [1]. Both routes produce material with a boiling point of 109 °C at 4 mbar, confirming product identity . The availability of multiple validated procedures reduces single-supplier dependency and facilitates competitive sourcing for procurement.

process chemistry scale-up supply chain

Procurement-Driven Application Scenarios for 2-Fluoro-4-bromobenzyl Isocyanate


Divergent Medicinal Chemistry Library Synthesis via Orthogonal Halogen Reactivity

Used as a central building block in parallel synthesis, the isocyanate group first reacts with a diverse set of amines to form a urea core library, after which the 4-bromo substituent undergoes Suzuki-Miyaura cross-coupling with varied aryl boronic acids to generate a second dimension of diversity—all while the 2-fluoro substituent remains intact for potential late-stage SₙAr modification or metabolic stabilization . This strategy generates structurally diverse compound libraries from a single intermediate, streamlining hit-to-lead optimization in pharmaceutical discovery.

Bromine-Enabled MS-Trackable Probe for Reaction Monitoring and Metabolite Identification

In chemical biology and drug metabolism studies, the characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic doublet at m/z 230/232 in mass spectra enables rapid and unambiguous tracking of the compound and its derivatives through complex biological matrices without the need for radiolabeling or high-resolution MS . This property is particularly valuable for identifying metabolites, degradation products, or covalent protein adducts where the bromine isotope pattern serves as a persistent structural barcode.

Polyurethane and Coating Material Development with Enhanced Thermal Stability

In materials science, the compound has been incorporated into polyurethane formulations where its dual-halogen substitution pattern contributed to improved thermal stability and mechanical properties compared to conventional diisocyanates . The presence of both bromine and fluorine on the aromatic ring increases the thermal degradation threshold and flame retardancy of the resulting polymer, making it suitable for high-performance coatings, adhesives, and foam applications requiring enhanced fire safety characteristics.

Agrochemical Intermediate with Sequential Derivatization Capability

Fluorinated aromatic isocyanates are established intermediates for herbicides, insecticides, and fungicides [1]. The 2-fluoro-4-bromobenzyl isocyanate scaffold enables sequential carbamoylation (via isocyanate-amine reaction) followed by palladium-catalyzed arylation (via Ar-Br), providing access to a diverse array of agrochemical candidates from a single precursor. This convergent approach reduces synthetic step count and accelerates structure-activity optimization in crop protection research.

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